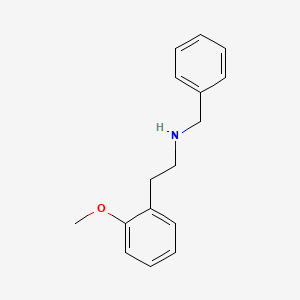

N-benzyl-2-(2-methoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-10-6-5-9-15(16)11-12-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXJIYMJKQCQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N Benzyl 2 2 Methoxyphenyl Ethanamine

Established Methodologies for N-benzyl-2-(2-methoxyphenyl)ethanamine Synthesis

The synthesis of this compound is most commonly achieved through direct and reliable methods, primarily reductive amination, which is a cornerstone of C-N bond formation in medicinal and forensic chemistry. mdpi.com

Reductive Amination Approaches for this compound

Reductive amination is the predominant method for synthesizing N-benzylphenethylamines, including this compound. ojp.govnih.gov This process involves a two-step sequence in a single pot. First, the primary amine, 2-(2-methoxyphenyl)ethanamine, reacts with benzaldehyde (B42025) to form an intermediate imine (a Schiff base). mdpi.comnih.gov This imine is then immediately reduced in situ to the desired secondary amine. nih.gov

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature and effectiveness. nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol. nih.gov The general procedure involves stirring the phenethylamine (B48288) hydrochloride salt with the aldehyde in the presence of a base like triethylamine (B128534) (Et₃N) to liberate the free amine and facilitate imine formation. nih.gov Following the addition of NaBH₄, the reaction proceeds to completion, usually within 30 minutes. nih.gov The final product is then isolated through extraction and can be converted to its hydrochloride salt for improved stability and handling. ojp.govnih.gov This method is highly efficient, providing isolated yields often ranging from 46% to 94% for related N-benzylphenethylamines. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Solvent | Typical Reaction Time |

| 2-(2-methoxyphenyl)ethanamine HCl | Benzaldehyde | 1. Triethylamine (Et₃N)2. Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 1-4 hours |

This interactive table summarizes a typical reductive amination protocol for the synthesis of this compound.

Alternative Synthetic Pathways for this compound and Related N-benzylphenethylamines

While direct reductive amination is the most common route, alternative strategies exist for the synthesis of N-benzylphenethylamines. These can be particularly useful for creating analogs with specific stereochemistry or functional groups that may not be compatible with standard reductive amination conditions.

One advanced strategy involves the use of chiral auxiliaries to control stereochemistry, followed by the introduction of the benzyl (B1604629) group. For instance, in the synthesis of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, p-methoxyphenylacetone is first reacted with a chiral auxiliary, (R)-α-methylphenethylamine. google.com The resulting chiral imine is reduced, and after removal of the auxiliary, the primary amine is benzylated via a separate reductive amination step with benzaldehyde and a platinum catalyst. google.com This multi-step approach offers high enantioselectivity and yield, demonstrating a pathway for producing chiral analogs. google.com

Other methods for forming secondary amines, such as the direct N-alkylation of 2-(2-methoxyphenyl)ethanamine with benzyl halide, are also theoretically possible, though less commonly reported for this specific class of compounds in the reviewed literature. Such reactions often require careful control of conditions to avoid over-alkylation to the tertiary amine.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

This compound itself is an achiral molecule as it lacks a stereocenter. However, the synthesis of chiral analogs, for example by introducing a substituent on the ethylamine (B1201723) bridge (the α- or β-carbon), is of significant interest in medicinal chemistry. ojp.gov In such cases, stereoselective synthesis or chiral resolution becomes critical. tcichemicals.com

Stereoselective Synthesis: As described previously, a chiral auxiliary can be employed to guide the stereochemical outcome of the reaction. The use of (R)-α-methylphenethylamine to synthesize a specific enantiomer of an N-benzyl-propanamine derivative is a prime example of this approach. google.com This method establishes the desired stereocenter early in the synthetic sequence. google.com

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like fractional crystallization. tcichemicals.comgoogle.com Common resolving agents include chiral acids such as L-tartaric acid or N-acetyl-L-leucine. google.comgoogle.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base. This technique is a well-established and industrially viable method for producing enantiomerically pure amines. google.comgoogle.com

Derivatization and Functionalization Reactions of the this compound Scaffold

The this compound scaffold can be chemically modified at several positions to generate a diverse library of compounds for structure-activity relationship (SAR) studies. ojp.govnih.gov These modifications can be made to either the N-benzyl portion or the 2-methoxyphenyl-ethylamine core. ojp.gov

Chemical Modifications of the N-benzyl Moiety

The N-benzyl group is a common site for modification, which is readily achieved by using a substituted benzaldehyde in the initial reductive amination synthesis. ojp.govnih.gov This allows for the introduction of a wide array of functional groups onto the benzyl ring, influencing the compound's electronic and steric properties. nih.govresearchgate.net

Research has shown that N-benzyl substitution dramatically improves the binding affinity and functional activity of phenethylamines at certain receptors. nih.gov Consequently, a wide range of substituted N-benzyl analogs have been synthesized. nih.gov Examples of these modifications include:

Methoxy (B1213986) regioisomers: N-(2-methoxybenzyl), N-(3-methoxybenzyl), and N-(4-methoxybenzyl) derivatives have been prepared to study the effect of the methoxy group's position. nih.gov

Halogenation: Fluoro and bromo substituents have been introduced, such as in N-(2-fluorobenzyl) and N-(4-bromobenzyl) derivatives. nih.govnih.gov

Other substitutions: Groups like methyl, cyano, and trifluoromethyl have been incorporated to probe electronic and steric effects. nih.gov Furthermore, more complex substitutions like a 2,3-methylenedioxy group on the benzyl ring have been shown to increase receptor selectivity. nih.gov

| Benzaldehyde Precursor | Resulting N-benzyl Moiety |

| 2-Fluorobenzaldehyde | N-(2-fluorobenzyl) |

| 3-Methoxybenzaldehyde | N-(3-methoxybenzyl) |

| 4-Bromobenzaldehyde | N-(4-bromobenzyl) |

| 2,3-Methylenedioxybenzaldehyde | N-(2,3-methylenedioxybenzyl) |

This interactive table shows examples of substituted benzaldehydes used to modify the N-benzyl moiety.

Modifications of the 2-methoxyphenyl-ethylamine Moiety

The 2-methoxyphenyl-ethylamine portion of the molecule can also be functionalized to explore its impact on biological activity. ojp.gov These modifications typically involve synthesizing a substituted 2-phenethylamine precursor before its reaction with benzaldehyde. nih.gov

While the parent compound contains a 2-methoxy group, extensive SAR studies on related N-benzylphenethylamines have focused on substitutions at other positions of the phenethylamine ring, particularly the 4-position. nih.gov Common modifications include the introduction of halogens, such as bromine and iodine, or other small functional groups. ojp.govnih.gov For example, the synthesis of the 4-bromo- and 4-iodo- derivatives of 2,5-dimethoxyphenethylamine has been well-documented. ojp.gov These are prepared either by direct bromination of the phenethylamine or through a multi-step sequence involving protection, iodination with iodine monochloride, and deprotection. ojp.gov These strategies could be adapted to functionalize the 2-methoxyphenethylamine (B1581544) core to produce novel derivatives of this compound.

Enzymatic Transformations and Biocatalytic Routes

The application of enzymes in the synthesis and transformation of this compound and related compounds represents a significant advancement in green chemistry and sustainable pharmaceutical manufacturing. Biocatalytic routes offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

One of the most promising biocatalytic approaches for the synthesis of N-benzylphenethylamines is the use of transaminases (TAs). rsc.orgdiva-portal.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, enabling the asymmetric synthesis of chiral amines with high enantioselectivity. rsc.orgdiva-portal.org The general mechanism involves the deamination of an amino donor to release the enzyme-bound PLP-amino intermediate, which then aminates a ketone or aldehyde acceptor to produce the desired amine. rsc.org This process is highly advantageous as the cofactor is regenerated in each catalytic cycle. rsc.org

Transaminases can be employed in cascade reactions to produce complex molecules with multiple stereocenters, circumventing the need for protecting groups. rsc.org For the synthesis of this compound, a potential biocatalytic route would involve the transaminase-mediated amination of a suitable ketone precursor. While specific studies on the direct enzymatic synthesis of this compound are not extensively documented in publicly available literature, the established use of transaminases for producing structurally similar chiral amines underscores the feasibility of this approach. researchgate.netmdpi.com Challenges in transaminase-catalyzed reactions, such as unfavorable reaction equilibria, are actively being addressed through protein engineering and the use of biphasic systems or in situ product removal. rsc.orgdiva-portal.org

The enzymatic degradation of this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to drug metabolism. While direct metabolic studies on this specific compound are limited, extensive research on structurally analogous N-benzylphenethylamines (often referred to as NBOMes) provides significant insight into its likely metabolic fate. The major metabolic pathways include O-demethylation, hydroxylation, and N-dealkylation. nih.gov

Table 1: Key Cytochrome P450 Isoenzymes in the Metabolism of Structurally Related N-Benzylphenethylamines

| Enzyme Family | Specific Isoenzyme(s) | Primary Metabolic Transformation(s) |

| Cytochrome P450 | CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP2B6 | O-demethylation, Hydroxylation, N-dealkylation |

| This table summarizes the key enzymes involved in the metabolism of NBOMe compounds, which are structurally similar to this compound, and their primary metabolic functions. |

Reaction Mechanisms and Pathways in this compound Synthesis and Degradation

The synthesis of this compound is most commonly achieved through reductive amination. This versatile reaction involves the formation of an imine or enamine intermediate from the condensation of an amine and a carbonyl compound, followed by reduction to the corresponding amine. libretexts.orgnih.gov

The primary synthetic pathway involves the reaction of 2-(2-methoxyphenyl)ethanamine with benzaldehyde. The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The subsequent reduction of the imine C=N double bond, typically with a reducing agent like sodium borohydride (NaBH₄), yields the final secondary amine product, this compound. libretexts.orgnih.gov

The general mechanism for reductive amination is as follows:

Imine Formation: The amine (2-(2-methoxyphenyl)ethanamine) reacts with the aldehyde (benzaldehyde) to form an imine intermediate. This is a reversible reaction.

Reduction: The imine is then reduced to the amine using a suitable reducing agent. libretexts.org

Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Pt/C) is another effective method for the reduction step. google.comresearchgate.net

The degradation of this compound, as suggested by metabolic studies of related compounds, primarily follows oxidative pathways. These transformations aim to increase the polarity of the molecule to facilitate its excretion. The key degradation pathways are:

O-Demethylation: The methoxy group on the phenyl ring is a primary target for enzymatic cleavage, resulting in a phenolic metabolite.

Hydroxylation: The aromatic rings and the ethylamine bridge can undergo hydroxylation, introducing a hydroxyl group.

N-Dealkylation: The benzyl group can be cleaved from the nitrogen atom, leading to the formation of 2-(2-methoxyphenyl)ethanamine. researchgate.net

These oxidative degradation reactions are primarily catalyzed by cytochrome P450 enzymes in biological systems. nih.gov Non-enzymatic degradation under environmental conditions may involve oxidation or photolysis, though specific studies on these pathways for this compound are not widely available. The presence of the benzylic C-N bond and the ether linkage are potential sites for chemical cleavage under harsh conditions. researchgate.netmdpi.com

Table 2: Summary of Synthetic and Degradation Pathways

| Pathway | Reactants/Precursors | Key Intermediates | Product(s) |

| Synthesis (Reductive Amination) | 2-(2-methoxyphenyl)ethanamine, Benzaldehyde | Imine (Schiff base) | This compound |

| Degradation (Metabolic) | This compound | Oxidized intermediates | O-demethylated, hydroxylated, and N-dealkylated metabolites |

| This table provides a concise overview of the primary synthetic route to this compound and its principal metabolic degradation pathways. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Benzyl 2 2 Methoxyphenyl Ethanamine Analogs

Influence of N-benzyl Substitution on Biological Activity and Receptor Affinity

Early research into phenethylamines suggested that N-alkylation with small groups like methyl or ethyl resulted in compounds with significantly reduced activity. nih.gov This led to the initial belief that N-substituted phenethylamines were generally inferior to their primary amine counterparts. nih.gov However, a pivotal discovery revealed that the introduction of a larger N-benzyl group, and more specifically an N-(2-methoxy)benzyl substituent, could dramatically enhance both binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.govnih.govnih.gov This finding shifted the paradigm of phenethylamine (B48288) pharmacology, demonstrating that the N-substituent could form crucial interactions within the receptor binding pocket.

Studies on a wide array of N-benzylphenethylamine analogs have shown that these compounds generally exhibit high affinity for the 5-HT2A receptor, with many displaying subnanomolar binding affinities. nih.govacs.orgdrugbank.com The functional activity of these compounds, however, can vary over a wider range, indicating that binding affinity does not always directly translate to agonist potency. acs.orgdrugbank.com The selectivity for the 5-HT2A receptor over the 5-HT2C receptor is also heavily influenced by the substitution pattern on both the N-benzyl and phenethylamine moieties. nih.gov

Role of Ortho-Methoxy Substitution on the N-benzyl Moiety

The position of substituents on the N-benzyl ring is a key determinant of biological activity. The presence of a methoxy (B1213986) group at the ortho- (2-) position of the N-benzyl moiety is a particularly important feature for enhancing potency at 5-HT2A receptors. nih.govnih.gov This specific substitution is a hallmark of the highly potent "NBOMe" series of compounds. nih.govresearchgate.net The ortho-methoxy group is thought to act as a hydrogen bond acceptor, potentially engaging with residues in the receptor binding site to stabilize the ligand-receptor complex. nih.govacs.org This interaction is believed to be a primary reason for the dramatic increase in affinity and activity observed in N-(2-methoxybenzyl) derivatives compared to unsubstituted N-benzyl compounds. nih.govnih.gov

Interestingly, while N-(2-methoxybenzyl) compounds are potent, related analogs with an N-(2-hydroxybenzyl) group have been shown to exhibit even higher functional activity at the 5-HT2A receptor, along with greater selectivity. nih.gov This suggests that the ability to act as a hydrogen bond donor or acceptor at this position is critical, and the specific nature of the ortho-substituent can fine-tune the pharmacological profile.

Impact of Halogen and Other Substituent Modifications on the N-benzyl Group

Modifications to the N-benzyl group beyond the ortho-methoxy substituent have been extensively studied to map the SAR. The introduction of halogens has shown varied effects. For instance, ligands with an N-(2-fluorobenzyl) substituent generally exhibit lower affinities for 5-HT2A receptors. nih.gov This decrease in affinity may be attributed to a reduced capacity of the fluorine atom to act as a hydrogen bond acceptor compared to the oxygen in a methoxy group. nih.gov

Other substitutions have also yielded important insights. Incorporating a 2,3-methylenedioxy moiety on the N-benzyl ring was found to generally increase the selectivity for the 5-HT2A receptor over the 5-HT2C receptor in binding assays. nih.gov The electronic and steric properties of the substituent clearly play a complex and sometimes unpredictable role, as the influence of many N-benzyl modifications on selectivity can be erratic. nih.gov

Structural Determinants of Biological Target Interaction within the Phenethylamine Backbone

The phenethylamine portion of the molecule serves as the fundamental scaffold, and its substitution pattern is equally critical for determining biological activity. nih.govresearchgate.net Phenethylamines are generally recognized as being selective for the 5-HT2 receptor subtypes. nih.gov The specific arrangement of substituents on the phenylethyl aromatic ring dictates the affinity and efficacy of the interaction with the target receptor.

Effects of Methoxy Group Positionality on the Phenylethyl Moiety

A common and effective substitution pattern on the phenylethyl ring involves methoxy groups at the 2- and 5-positions. nih.gov This 2,5-dimethoxy substitution is a key feature of many potent hallucinogenic phenethylamines (the "2C-x" series) and their N-benzyl derivatives. nih.govojp.gov The electron-donating nature of these methoxy groups is believed to increase the electron density of the aromatic ring, which is favorable for interaction with the receptor. ojp.govlibretexts.org

The precise positioning of these methoxy groups is crucial. Studies on related compounds have demonstrated that altering the position of methoxy groups (ortho, meta, para) can significantly affect the biological properties and pharmacokinetics of a molecule. nih.gov For instance, in a study of 18F-labeled phosphonium (B103445) cations, an ortho-methoxy group resulted in the most favorable biological properties for a potential imaging agent, highlighting the profound impact of positional isomerism. nih.gov While the 2,5-dimethoxy pattern is prevalent in this class of psychoactive compounds, this underscores the principle that methoxy group placement is a critical factor in molecular design.

Modulations by Additional Substituents on the Phenylethyl Aromatic Ring

Beyond the methoxy groups, additional substituents on the phenylethyl aromatic ring, particularly at the 4-position, provide another layer of modulation for receptor affinity and activity. SAR studies have established a clear trend: small, nonpolar substituents such as halogens (e.g., iodine, bromine) or alkyl groups at the 4-position tend to increase binding affinity. nih.gov In contrast, substituents that can act as hydrogen bond donors, such as hydroxyl (-OH) or amine (-NH2) groups, have been found to decrease affinity by several orders of magnitude. nih.gov

The 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) and 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) moieties are frequently used as the phenethylamine backbone in the most potent N-benzyl derivatives, such as 25I-NBOMe and 25B-NBOMe, respectively. nih.govnih.gov This highlights the synergistic effect between optimal substitution on the phenethylamine core and the N-benzyl group to achieve high potency.

Conformational Analysis and Molecular Dynamics in N-benzyl-2-(2-methoxyphenyl)ethanamine Ligand-Receptor Interactions

The high flexibility of N-benzylphenethylamines necessitates the use of computational methods like conformational analysis and molecular dynamics (MD) simulations to understand how these ligands adopt a specific bioactive conformation to bind to their receptor targets. nih.gov Because of the molecule's flexibility, researchers have employed rigid analogue design, where the molecule's rotation is restricted by cyclization, to map the likely binding conformation. nih.gov

Docking studies, often using homology models of the target receptor (e.g., the 5-HT2A receptor), provide initial hypotheses for the binding pose. nih.gov These studies are frequently followed by MD simulations to refine the ligand's position and orientation within the binding site and to observe the dynamic interactions between the ligand and receptor residues over time. nih.gov For example, a docked conformation of a potent analog was post-processed using molecular dynamics and energy minimization to gain a more accurate perspective on its binding. nih.gov

These computational approaches have revealed that while some flexibility is necessary, excessive conformational freedom can be detrimental to binding. In one study, an analog with the most conformationally flexible N-benzyl group exhibited the lowest affinity, suggesting that the energetic cost of adopting the correct binding pose was too high. nih.gov Conversely, a more rigid analog showed a significant increase in in-vivo potency, consistent with the idea that pre-organizing the molecule in a conformation close to the bioactive one enhances affinity and efficacy. nih.gov These studies highlight the importance of a specific three-dimensional arrangement of the phenethylamine and N-benzyl moieties for optimal interaction with the receptor. nih.gov

Rational Design of this compound Derivatives for Enhanced Selectivity and Potency

The rational design of derivatives of this compound is a focused effort in medicinal chemistry to optimize its pharmacological profile. These design strategies are primarily centered on modifying key structural components of the molecule to enhance its potency and selectivity for specific biological targets, most notably serotonin receptors. nih.govresearchgate.net The core principle of this rational design involves a systematic investigation of the structure-activity relationships (SAR) to understand how different chemical substitutions on the N-benzyl and phenethylamine moieties influence receptor binding and functional activity. nih.govnih.gov

A significant breakthrough in this area was the discovery that N-benzyl substitution on phenethylamines could dramatically increase their affinity for the 5-HT2A receptor. nih.gov This finding shifted the focus of drug design from simple N-alkyl substitutions, which often led to diminished activity, to the exploration of more complex N-arylmethyl groups. nih.govljmu.ac.uk The N-(2-methoxy)benzyl group, a defining feature of the parent compound, has been identified as a particularly effective substituent for enhancing potency. ljmu.ac.uk

The rational design of these analogs often involves computational methods, such as molecular docking, to predict how a newly designed molecule will interact with the binding site of a target receptor. researchgate.net For instance, virtual docking studies with a homology model of the human 5-HT2A receptor have suggested that the N-benzyl portion of the molecule may interact with specific amino acid residues, such as phenylalanine 339 (Phe3396.51). researchgate.net Such insights are invaluable for guiding the synthesis of new derivatives with improved pharmacological properties.

Impact of N-Benzyl Ring Substitutions

Modifications to the N-benzyl ring are a cornerstone of the rational design of this compound analogs. The position and nature of the substituent on this ring can have a profound impact on both the affinity and selectivity of the compound.

Research has shown that small changes to the substituents on the N-benzyl ring can lead to significant differences in pharmacological activity. For example, while the 2-methoxy group is known to confer high potency, the substitution of this group with a hydroxyl group can, in some cases, lead to even greater functional potency. nih.gov In a study of N-benzyl phenethylamines, the N-(2-hydroxybenzyl) derivative emerged as a highly potent and selective 5-HT2A agonist. nih.gov Conversely, N-(2-fluorobenzyl) substitutions have generally resulted in compounds with lower affinity and selectivity. nih.gov

The following table summarizes the effects of various substitutions on the N-benzyl ring of phenethylamine analogs, providing insights into the rational design of derivatives of this compound.

| N-Benzyl Ring Substitution | Target Receptor | Effect on Potency/Affinity | Effect on Selectivity | Reference |

| 2-Methoxy | 5-HT2A | High Potency | Moderate Selectivity | nih.gov |

| 2-Hydroxy | 5-HT2A | Very High Potency | High Selectivity | nih.gov |

| 2-Fluoro | 5-HT2A | Lower Affinity | Lower Selectivity | nih.gov |

| 2,3-Methylenedioxy | 5-HT2A | Generally Lower Potency | Increased 5-HT2A Selectivity | nih.gov |

Influence of the Phenethylamine Moiety

Studies on related N-benzyl phenethylamines have explored the impact of altering the substitution pattern on the phenethylamine ring. For instance, the position of the methoxy groups on the phenyl ring of the phenethylamine moiety has been shown to be crucial for potency. nih.gov The presence of a methoxy group at the 2-position of the phenethylamine ring is considered obligatory for high potency at the 5-HT2A receptor. nih.gov

The following table illustrates the importance of the substitution pattern on the phenethylamine ring in a series of N-(2-methoxybenzyl)phenethylamine isomers.

| Phenethylamine Ring Isomer | Target Receptor | Potency (EC50) | Efficacy | Reference |

| 2,4-Dimethoxy (24H-NBOMe) | 5-HT2A | High | High | nih.gov |

| 3,4-Dimethoxy (34H-NBOMe) | 5-HT2A | Lower | High | nih.gov |

These findings underscore the importance of a holistic approach to the rational design of this compound derivatives, where both the N-benzyl and phenethylamine moieties are considered for modification to achieve the desired pharmacological profile. The interplay between the substituents on both rings is a key factor in determining the ultimate potency and selectivity of the resulting analogs. nih.gov

Pharmacological Mechanisms of Action of N Benzyl 2 2 Methoxyphenyl Ethanamine

Serotonin (B10506) Receptor (5-HTR) Agonism and Binding Profiles

N-benzyl phenethylamines are potent agonists at several serotonin receptors, with a particularly strong affinity for the 5-HT2 receptor subfamily. nih.govnih.gov The N-benzyl substitution is a key structural feature that enhances binding affinity and functional activity at these receptors compared to their non-benzylated parent phenethylamine (B48288) compounds. nih.gov

The primary molecular target for the N-benzyl phenethylamine class of compounds is the serotonin 5-HT2A receptor. nih.govnih.gov The introduction of an N-(2-methoxy)benzyl group, in particular, can dramatically improve both binding affinity and functional activity. nih.gov Compounds within this family are recognized as very potent 5-HT2A receptor agonists, with some exhibiting subnanomolar binding affinities. nih.govdrugbank.com For instance, functional assays show that some analogues can be more than 400-fold selective for the 5-HT2A receptor. drugbank.comacs.org

Studies have demonstrated that these compounds act as full agonists at the 5-HT2A receptor. nih.gov The potency of these compounds, measured by their half-maximal effective concentration (EC50), is often in the low nanomolar to subnanomolar range, comparable to other potent hallucinogens like LSD. nih.govnih.gov For example, the EC50 values for a range of N-2-methoxybenzyl (NBOMe) derivatives of 2C drugs at the 5-HT2A receptor fall between 0.04 and 0.5 µM. nih.gov The compound 25H-NBOMe, a related N-benzyl phenethylamine, displays very high affinity and full efficacy at the 5-HT2A receptor. nih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Efficacy (% of 5-HT) |

|---|---|---|---|

| 25H-NBOMe | 11 | 88 | 100% |

| 25D-NBOMe | 1.1 | 1.3 | 100% |

| 25E-NBOMe | 0.69 | 1.1 | 100% |

| 25I-NBOH | 0.43 | 0.44 | 100% |

Data sourced from studies on N-benzyl phenethylamine analogues. nih.gov

In addition to their potent effects at the 5-HT2A receptor, N-benzyl phenethylamines also interact significantly with the 5-HT2B and 5-HT2C receptors. nih.gov Generally, these compounds exhibit high affinity for the 5-HT2C receptor, often with potencies similar to their activity at the 5-HT2A receptor. nih.gov The N-2-methoxybenzyl substitution has been shown to increase the binding affinity at 5-HT2C receptors. nih.gov

While most compounds in this class show potent agonism at both 5-HT2A and 5-HT2C receptors, they tend to have lower affinity, potency, and efficacy at the 5-HT2B receptor subtype. nih.gov The selectivity between the 5-HT2A and 5-HT2C receptors is often low to moderate, with most compounds exhibiting a 1- to 40-fold preference for the 5-HT2A receptor in binding assays. drugbank.comacs.org However, in functional assays, the selectivity for the 5-HT2A receptor can be considerably higher. drugbank.comacs.org

| Receptor | Ki (nM) | EC50 (nM) | Efficacy (% of 5-HT) |

|---|---|---|---|

| 5-HT2A | 11 | 88 | 100% |

| 5-HT2B | 310 | 1100 | 70% |

| 5-HT2C | 5.3 | 160 | 100% |

Data for the representative N-benzyl phenethylamine analogue 25H-NBOMe. nih.gov

The significant increase in potency of N-benzyl phenethylamines is attributed to specific molecular interactions within the 5-HT2A receptor binding pocket. researchgate.net Research suggests that the N-benzyl moiety of these ligands engages with key amino acid residues, which is not possible for simpler N-alkyl substituted or unsubstituted phenethylamines. nih.govacs.org Specifically, virtual docking studies and mutation experiments indicate that the N-benzyl group may interact with the phenylalanine residue at position 339 (Phe339), while the core phenethylamine structure interacts with Phe340. researchgate.net

The presence of a polar substituent at the ortho position of the N-benzyl ring, such as a methoxy (B1213986) group, further enhances activity, possibly by forming a hydrogen bond. nih.govacs.org Upon binding, these agonists activate the receptor, leading to a conformational change that initiates intracellular signaling cascades. nih.gov The primary pathway activated by 5-HT2A receptor agonists involves the coupling to Gq/11 proteins, which subsequently stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+) levels. acs.orgljmu.ac.uk Functional assays measuring inositol phosphate accumulation or intracellular calcium mobilization are standard methods to quantify the agonist activity of these compounds. nih.govljmu.ac.uk

Interactions with Other Neurotransmitter Systems and Receptors

While the primary activity of N-benzyl phenethylamines is centered on the serotonin 5-HT2 receptors, they also exhibit binding affinity for other neuroreceptors, including adrenergic and histamine receptors. nih.gov

A notable feature of the N-benzyl phenethylamine structure is its interaction with the histamine H1 receptor. nih.gov The N-2-methoxybenzyl substitution can increase histamine H1 receptor binding affinity by an average of 65-fold compared to the parent 2C compounds, resulting in high-affinity binding for several NBOMe drugs. psilosybiini.info This affinity for the H1 receptor is a significant aspect of their broader pharmacological profile. nih.govpsilosybiini.info

Dopamine Receptor and Transporter Affinities

N-benzyl-2-(2-methoxyphenyl)ethanamine belongs to the N-benzyl-phenethylamine (NBOMe) class of compounds. Research into the binding affinities of this class reveals a general trend of low affinity for dopamine receptors and transporters. While specific binding data for this compound is not extensively documented in publicly available literature, studies on closely related analogues, such as the N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines, indicate that these compounds typically exhibit a low affinity for dopamine D1, D2, and D3 receptors, with most Ki values being greater than 1 µM researchgate.net.

For instance, the well-studied analogue 25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl) phenethylamine) has been shown to have micromolar affinity for several dopaminergic targets nih.govconsensus.app. This suggests that while the primary pharmacological activity of NBOMe compounds is not mediated through high-affinity interactions with the dopaminergic system, some level of engagement with these receptors and transporters does occur. The N-2-methoxybenzyl substitution in the NBOMe series has been noted to increase binding to monoamine transporters, including the dopamine transporter (DAT), although this interaction remains in the low-affinity range for most derivatives researchgate.net.

| Compound | Dopamine Receptor/Transporter | Binding Affinity (Ki) |

|---|---|---|

| NBOMe Analogues | Dopamine D1-3 Receptors | > 1 µM |

| 25I-NBOMe | Dopamine D1 Receptor | Micromolar Affinity |

| 25I-NBOMe | Dopamine D2 Receptor | Micromolar Affinity |

| 25I-NBOMe | Dopamine D3 Receptor | Micromolar Affinity |

| NBOMe Analogues | Dopamine Transporter (DAT) | Low-affinity interactions |

Cellular and Molecular Effects of this compound

Direct studies detailing the effect of this compound on inositol phosphate accumulation are limited. However, research on analogous N-benzylated tryptamines provides insight into the modulation of intracellular signaling cascades. The functional activity of these related compounds has been assessed through the measurement of intracellular Ca2+ mobilization nih.gov. The mobilization of intracellular calcium is a critical downstream event often linked to the activation of the inositol phosphate signaling pathway, which is initiated by the activation of Gq-coupled receptors.

While a direct correlation between this compound and inositol phosphate accumulation has not been explicitly demonstrated, the observed Ca2+ mobilization in response to structurally similar compounds suggests that this pathway may be a relevant area for future investigation into the cellular and molecular effects of this compound.

There is a lack of specific research on the impact of this compound on gene expression and oxidative stress. However, studies on the closely related compound 25I-NBOMe have indicated that it can induce oxidative DNA damage nih.govnih.gov. In vivo studies in rats have shown that 25I-NBOMe can cause oxidative damage to DNA in the frontal cortex and hippocampus nih.gov. This suggests that exposure to compounds within the NBOMe class may lead to cellular stress responses.

Furthermore, transcriptome analyses of hippocampal slices exposed to other NBOMe derivatives, such as 25H-NBOMe and 25H-NBOH, have revealed the activation of signaling pathways associated with addiction and oxidative stress researchgate.netresearchgate.net. While these findings are not specific to this compound, they point towards a potential for compounds in this class to influence gene expression related to cellular stress and to induce oxidative stress responses.

Preclinical Mechanistic Investigations in In Vitro and In Vivo Models

The neurochemical effects of N-benzyl-2-phenylethylamine derivatives have been investigated in vertebrate models, offering insights into the potential in vivo actions of this compound. In adult zebrafish, certain novel N-benzyl-2-phenylethylamine derivatives have been shown to increase the turnover of brain serotonin and dopamine researchgate.netmdpi.comresearchgate.net.

Studies in rats using the related compound 25I-NBOMe have provided more detailed neurochemical profiles. Administration of 25I-NBOMe was found to increase extracellular levels of dopamine and serotonin in the nucleus accumbens shell and core, as well as in the medial prefrontal cortex nih.gov. Another study on 25B-NBOMe in rats demonstrated a significant increase in dopamine levels in the frontal cortex, striatum, and nucleus accumbens nih.gov. These findings from vertebrate models indicate that while the direct receptor affinities for dopamine systems may be low, these compounds can still significantly modulate dopaminergic and serotonergic neurotransmission in vivo.

| Compound | Vertebrate Model | Brain Region | Neurochemical Effect |

|---|---|---|---|

| N-benzyl-2-phenylethylamine derivatives | Zebrafish | Whole Brain | Increased serotonin and dopamine turnover |

| 25I-NBOMe | Rat | Nucleus Accumbens Shell & Core | Increased extracellular dopamine and serotonin |

| 25I-NBOMe | Rat | Medial Prefrontal Cortex | Increased extracellular dopamine and serotonin |

| 25B-NBOMe | Rat | Frontal Cortex | Increased extracellular dopamine |

| 25B-NBOMe | Rat | Striatum | Increased extracellular dopamine |

| 25B-NBOMe | Rat | Nucleus Accumbens | Increased extracellular dopamine |

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 Metabolism)

The biotransformation of xenobiotics, including this compound and related N-benzylphenethylamines (commonly known as NBOMes), is a critical process that determines their pharmacokinetic profile. This metabolism primarily occurs in the liver and is mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govmdpi.com These enzymes catalyze Phase I metabolic reactions, which introduce or expose functional groups on the parent molecule, generally rendering it more water-soluble and susceptible to subsequent Phase II conjugation reactions. mdpi.com

Research on various NBOMe compounds, which share the core structure of this compound, has elucidated several key enzymatic pathways. The metabolism of these compounds is extensive and involves multiple reactions. nih.govmdpi.com Studies utilizing human liver microsomes (HLMs) and hepatocytes have been instrumental in identifying the primary metabolites and the specific enzymes responsible for their formation. nih.govmdpi.com

The main Phase I biotransformation pathways observed for this class of compounds include O-demethylation, hydroxylation, and N-dealkylation. nih.govdoi.org

O-Demethylation: This is a predominant metabolic route for N-benzylphenethylamines. nih.govacs.org The methoxy groups, present on both the phenethylamine and N-benzyl portions of the molecule, are common targets for enzymatic cleavage. In vitro studies with human liver microsomes have consistently identified O-demethylated metabolites as major products for various NBOMe analogues. nih.gov This process can occur at any of the methoxy groups, leading to the formation of various positional isomers. nih.gov

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings or the alkyl chains is another significant metabolic pathway. nih.govresearchgate.net This reaction increases the polarity of the compound, facilitating its excretion. Multiple hydroxylated metabolites have been identified, indicating that hydroxylation can occur at several positions on the molecule. nih.gov

N-Dealkylation: This pathway involves the cleavage of the N-benzyl group from the nitrogen atom of the ethylamine (B1201723) side chain. mdpi.comdoi.org This results in the formation of the corresponding primary amine (a 2C-series compound) and a benzaldehyde (B42025) derivative. europeanreview.orgresearchgate.net Oxidative N-dealkylation is a common reaction catalyzed by cytochrome P450 enzymes for many N-substituted amines. researchgate.net

Following these initial Phase I transformations, the resulting metabolites often undergo Phase II conjugation reactions, such as glucuronidation, where glucuronic acid is attached to the newly formed functional groups. acs.org This further increases water solubility and facilitates elimination from the body.

The table below summarizes the primary Phase I metabolic reactions for N-benzylphenethylamines.

| Biotransformation Pathway | Description | Potential Metabolites of this compound |

| O-Demethylation | Removal of a methyl group from a methoxy ether. | 2-(2-hydroxyphenyl)ethanamine derivatives, N-benzyl-2-(hydroxyphenyl)ethanamine |

| Hydroxylation | Addition of a hydroxyl group to an aromatic ring or alkyl chain. | N-benzyl-2-(2-methoxy-hydroxyphenyl)ethanamine, Hydroxy-N-benzyl-2-(2-methoxyphenyl)ethanamine |

| N-Debenzylation | Cleavage of the N-benzyl bond. | 2-(2-methoxyphenyl)ethanamine, Benzaldehyde |

| Secondary Metabolism | Combination of the above reactions (e.g., O-demethylation and hydroxylation). | Hydroxy-N-benzyl-2-(hydroxyphenyl)ethanamine |

Investigations into specific N-benzylphenethylamine analogues have helped identify the particular cytochrome P450 isoenzymes involved in their metabolism. While the specific enzymes for the parent compound this compound are not detailed, data from structurally related compounds provide a strong indication of the likely catalysts. For instance, the metabolism of 25B-NBF, an N-fluorobenzyl derivative of a substituted phenethylamine, was found to be catalyzed by a wide range of CYP enzymes. mdpi.com This suggests that the metabolism of this compound is likely not dependent on a single isoenzyme, which can have implications for inter-individual variability and potential drug-drug interactions.

The table below lists the CYP450 enzymes implicated in the metabolism of related N-benzylphenethylamine compounds.

| CYP450 Isoenzyme | Observed Role in Metabolism of Analogues | Reference |

| CYP1A1 | Catalyzes metabolism. | mdpi.com |

| CYP1A2 | Catalyzes metabolism. | mdpi.com |

| CYP2B6 | Catalyzes metabolism. | mdpi.com |

| CYP2C9 | Catalyzes metabolism. | mdpi.com |

| CYP2C19 | Catalyzes metabolism. | mdpi.com |

| CYP2D6 | Catalyzes metabolism. | mdpi.com |

| CYP2J2 | Catalyzes metabolism. | mdpi.com |

| CYP3A4 | Catalyzes metabolism. | mdpi.com |

Spectroscopic Characterization Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are indispensable for determining the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete mapping of the molecular skeleton.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 2-methoxyphenyl group, the benzyl (B1604629) group, and the ethylamine linker. The aromatic protons would appear in the downfield region (typically δ 7.0-7.4 ppm), with their splitting patterns revealing their substitution positions. The methoxy group (OCH₃) would present as a sharp singlet at approximately δ 3.8 ppm. rsc.orgugm.ac.id The methylene protons (CH₂) of the benzyl and ethyl groups would appear as distinct signals in the intermediate region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (Benzyl) | 7.20 - 7.40 | 127 - 139 |

| Aromatic C-H (Methoxyphenyl) | 6.80 - 7.20 | 110 - 130 |

| Methoxy C (OCH₃) | - | ~55 |

| Methoxy H (OCH₃) | ~3.8 (singlet) | - |

| Benzyl CH₂ | ~4.3 (singlet) | ~43 |

| Ethyl CH₂ (adjacent to N) | ~2.9 (triplet) | ~48 |

| Ethyl CH₂ (adjacent to ring) | ~2.8 (triplet) | ~30 |

| Aromatic C-O | - | ~157 |

| Aromatic C (ipso, Benzyl) | - | ~127 |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. When coupled with techniques like Gas Chromatography (GC-MS), it also provides structural information through the analysis of fragmentation patterns.

Under electron ionization (EI), the molecule undergoes fragmentation in a predictable manner. The most common fragmentation pathways for benzylamines involve cleavage of the bonds adjacent to the nitrogen atom. nih.gov A primary fragmentation event is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation is the cleavage of the C-C bond alpha to the amine on the ethyl chain, which would produce an iminium cation. The molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The study of related NBOMe compounds shows that the primary fragment ions typically originate from the non-phenethylamine portion of the molecule, such as the iminium cation formed from the benzylamine moiety. researchgate.netresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 257 | [C₁₆H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | Iminium ion from cleavage of the ethyl C-C bond |

| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Fragment from methoxyphenyl ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzylic C-N bond |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FTIR spectrum would exhibit several characteristic absorption bands. A medium, sharp peak in the range of 3310-3350 cm⁻¹ would indicate the N-H stretching of the secondary amine. instanano.com Aromatic C-H stretching vibrations would appear as medium to weak bands between 3050 and 3100 cm⁻¹. instanano.com Aliphatic C-H stretching from the methylene groups would be observed as medium bands in the 2840-3000 cm⁻¹ region. instanano.commdpi.com The presence of the aromatic rings would be confirmed by C=C stretching absorption peaks near 1594 and 1481-1625 cm⁻¹. mdpi.comresearchgate.net A strong absorption band corresponding to the asymmetric C-O-C stretching of the methoxy group's aryl ether linkage would be prominent around 1240 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3310 - 3350 | N-H Stretch | Secondary Amine | Medium |

| 3050 - 3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2840 - 3000 | C-H Stretch | Alkane (CH₂) | Medium |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| 910 - 650 | C-H Bending | Aromatic (Out-of-plane) | Strong |

Chromatographic Separation Techniques for this compound and its Analogs

Chromatography is essential for separating this compound from impurities, reaction byproducts, and closely related structural isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound and its analogs. Several HPLC methods have been developed for related NBOMe compounds, which are applicable here. nih.goveuropeanreview.org

Typically, reverse-phase HPLC is employed, using a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase. nih.govacs.org A common mobile phase consists of a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization for mass spectrometry detection. sielc.com Detection is commonly performed using a photodiode array (DAD) detector, which provides UV spectra for the eluting peaks, or a mass spectrometer (LC-MS), which offers higher sensitivity and specificity. europeanreview.orgacs.org The order of elution in reverse-phase chromatography depends on the polarity of the analytes; more polar compounds elute earlier. acs.org

Table 4: Typical HPLC Parameters for the Analysis of N-benzyl-phenethylamine Analogs

| Parameter | Typical Conditions |

| Column | C18 or C8, 100 x 2.0 mm, 3 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.2 - 2.5 mL/min |

| Column Temperature | 25 - 60 °C |

| Detection | Photodiode Array (DAD) or Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the forensic analysis of designer drugs and is highly effective for assessing the purity and analyzing isomers of this compound. researchgate.netumich.edu The compound is volatilized and separated on a capillary column before being detected by a mass spectrometer.

The separation is typically achieved on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5). wvu.edu The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The retention index, a measure of where a compound elutes relative to a series of standards, is a critical parameter for identifying specific isomers, as positional isomers often have very similar mass spectra but different retention times. wvu.eduojp.gov The mass spectrometer provides fragmentation data that confirms the identity of the eluting peaks. For certain isomers that are difficult to distinguish by their mass spectra alone, derivatization with reagents like trifluoroacetic anhydride (TFAA) can produce unique fragments, aiding in their differentiation. researchgate.netresearchgate.netnih.gov

Table 5: Typical GC-MS Parameters for Isomeric Analysis of N-benzyl-phenethylamine Analogs

| Parameter | Typical Conditions |

| Column | HP-5MS (or similar), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injection | Split/Splitless, 250 °C |

| Oven Program | Initial temp 150 °C, ramp at 15 °C/min to 280 °C, hold |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 25 - 500 |

Future Directions and Emerging Research Avenues for N Benzyl 2 2 Methoxyphenyl Ethanamine Research

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The traditional synthesis of N-benzylphenethylamines, including N-benzyl-2-(2-methoxyphenyl)ethanamine, often relies on established methods like reductive amination. nih.gov While effective, these routes can sometimes involve harsh reagents and generate significant waste. The future of synthesizing these compounds will likely pivot towards more efficient, cost-effective, and environmentally benign approaches.

Novel Synthetic Strategies:

Emerging synthetic methodologies offer promising alternatives. Mechanochemistry, which utilizes mechanical force to drive chemical reactions, presents a solvent-free or low-solvent approach that can lead to higher yields and reduced reaction times. mdpi.com For instance, the use of high-speed ball milling could be explored for the reductive amination step in the synthesis of this compound. Another avenue lies in the application of biocatalysis, employing enzymes to carry out specific synthetic transformations with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.com This could be particularly valuable for producing chiral analogues of the target compound.

Sustainable Synthesis:

The principles of green chemistry are increasingly being integrated into drug discovery and development. mdpi.com For the synthesis of this compound and its derivatives, this translates to:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources.

Catalysis: Employing catalytic reagents (e.g., metal catalysts, organocatalysts, or enzymes) in small amounts rather than stoichiometric reagents. mdpi.com

Future research in this area will likely focus on developing and optimizing these green synthetic protocols to make the production of this compound and related compounds more sustainable and economically viable for large-scale applications.

Advanced Pharmacological Profiling and Discovery of Undiscovered Biological Targets

The initial pharmacological characterization of many N-benzylphenethylamines has primarily focused on their potent activity as agonists at serotonin (B10506) 5-HT2A receptors. nih.govnih.gov However, a comprehensive understanding of the pharmacological profile of this compound requires a more nuanced and extensive investigation.

Advanced Pharmacological Profiling:

Future studies should employ a battery of modern pharmacological assays to create a detailed "fingerprint" of the compound's activity. This includes:

Receptor Binding Affinity Panels: Screening against a broad range of G protein-coupled receptors (GPCRs), ion channels, and transporters to identify potential off-target interactions and to build a comprehensive selectivity profile. acs.org

Functional Assays: Moving beyond simple binding assays to characterize the functional consequences of receptor interaction, such as determining whether the compound acts as a full agonist, partial agonist, or antagonist at various receptors. nih.gov This also includes investigating biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor. nih.gov

In Vivo Studies: Utilizing animal models to assess the compound's behavioral and physiological effects, which can provide insights into its potential therapeutic applications and side-effect profile. researchgate.net

Discovery of Undiscovered Biological Targets:

While the 5-HT2A receptor is a known target, it is plausible that this compound interacts with other, currently unknown biological targets. The process of "deorphanizing" orphan GPCRs—receptors for which the endogenous ligand has not yet been identified—is a key area of modern pharmacology. nih.govnih.gov By screening this compound against panels of orphan receptors, novel receptor-ligand pairings could be discovered, potentially opening up entirely new therapeutic avenues.

| Research Avenue | Key Methodologies | Potential Outcomes |

| Advanced Pharmacological Profiling | Radioligand Binding Assays, Functional Assays (e.g., IP turnover), In Vivo Behavioral Models | Comprehensive understanding of selectivity, potency, and functional activity. |

| Discovery of Undiscovered Targets | Orphan Receptor Screening, Chemoproteomics | Identification of novel biological targets and mechanisms of action. |

Development of Sophisticated Computational Models for Predictive Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. openmedicinalchemistryjournal.com For this compound, the development of sophisticated computational models holds significant promise for accelerating the discovery of next-generation analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing robust 3D-QSAR models for N-benzylphenethylamine analogues, researchers can:

Identify the key structural features that govern binding affinity and functional activity at specific receptors.

Predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and reducing the time and cost of drug development.

Molecular Docking and Dynamics Simulations:

Molecular docking simulations can predict the preferred binding orientation of this compound within the binding pocket of a target receptor, such as the 5-HT2A receptor. ceon.rsnih.gov This provides valuable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event. nih.gov These computational approaches can guide the design of new ligands with improved affinity and selectivity.

Integration of this compound Scaffold into Diverse Chemical Biology Tools

The N-benzylphenethylamine scaffold is not only a promising template for therapeutic agents but also a versatile platform for the development of chemical biology tools. These tools are essential for dissecting complex biological processes and validating new drug targets. nih.govfrontiersin.org

Chemical Probes:

A chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system. unclineberger.orgchemicalprobes.org By modifying the this compound structure, for example, by incorporating a photoreactive group or a tag for affinity purification, it can be converted into a chemical probe. nih.gov Such probes could be used to:

Identify the protein targets of the compound in a complex biological sample (e.g., cell lysate or tissue homogenate).

Visualize the localization of the target protein within cells or tissues.

PET Radiotracers:

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in both clinical diagnostics and preclinical research. N-benzylphenethylamine derivatives have already been successfully developed as PET radiotracers for imaging 5-HT2A receptors in the brain. nih.govresearchgate.net By labeling this compound or a high-affinity analogue with a positron-emitting isotope (e.g., carbon-11 (B1219553) or fluorine-18), a novel PET tracer could be developed. This would allow for the in vivo quantification and mapping of its target receptors in the living brain, providing invaluable information for drug development and neuroscience research.

| Chemical Biology Tool | Application | Example from Related Compounds |

| Chemical Probe | Target identification and validation. | Development of photoaffinity probes to identify protein binding partners. nih.gov |

| PET Radiotracer | In vivo imaging of receptor distribution and occupancy. | [11C]Cimbi-36 for imaging 5-HT2A receptors. nih.govresearchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-2-(2-methoxyphenyl)ethanamine?

- Methodological Answer : A typical approach involves coupling reactions using carbodiimide reagents. For example, N-benzyl derivatives can be synthesized via condensation of 3-isoquinolinecarboxylic acid with N,O-dimethylhydroxylamine in dichloromethane, catalyzed by N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (WSC) and triethylamine at room temperature for 3 hours . Alternative methods include refluxing ethanol solutions of benzylamine derivatives with acetic acid for amide formation, followed by purification via recrystallization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety data sheets recommend using personal protective equipment (PPE), including gloves and goggles. In case of skin contact, wash thoroughly with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Always consult institutional guidelines for chemical storage (-20°C for long-term stability) and disposal .

Q. Which analytical techniques are optimal for identifying and quantifying this compound in research samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detection. High-resolution mass spectrometry (HR-MS) can resolve structural isomers, while nuclear magnetic resonance (NMR) confirms purity and stereochemistry. For metabolic studies, human and rat urine samples are analyzed using LC-HR-MS/MS to identify hydroxylated and demethylated metabolites .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the 5-HT2A receptor binding affinity of NBOMe derivatives?

- Methodological Answer : Radioligand displacement assays using [³H]ketanserin or [¹¹C]25I-NBOMe in transfected cell lines (e.g., HEK-293 cells expressing human 5-HT2A receptors) quantify binding affinity (Ki values). Competitive binding curves and Schild regression analysis determine agonist/antagonist profiles. Positron emission tomography (PET) with carbon-11-labeled analogs maps receptor distribution in vivo .

Q. What strategies are used to investigate metabolic pathways and excretion kinetics of this compound?

- Methodological Answer : Administer the compound to rodent models or human hepatocyte cultures, then collect blood, urine, and fecal samples at timed intervals. Use enzymatic hydrolysis (β-glucuronidase) to cleave conjugates. Metabolites are identified via LC-MS/MS fragmentation patterns, comparing retention times and accurate masses to reference standards. Phase I metabolites (e.g., O-demethylation) and Phase II glucuronides are prioritized .

Q. How can in silico modeling predict the pharmacological activity of structural analogs?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate interactions between NBOMe derivatives and 5-HT2A receptor homology models. Density functional theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to assess reactivity. ADMET prediction tools (e.g., SwissADME) evaluate bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What regulatory considerations apply to researching NBOMe derivatives in controlled substance frameworks?

- Methodological Answer : Many NBOMe analogs (e.g., 25I-NBOMe) are classified as Schedule I substances under laws like the U.S. Controlled Substances Act and international treaties. Researchers must obtain DEA licenses for synthesis and storage. Compliance includes documenting chain-of-custody, secure storage in double-locked cabinets, and disposal via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.